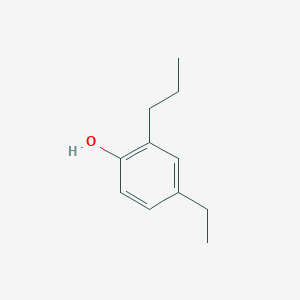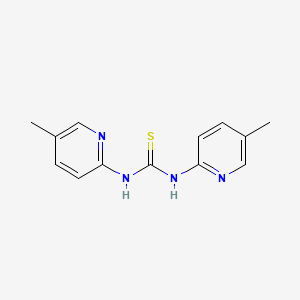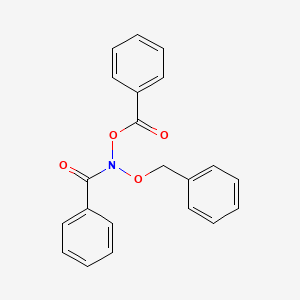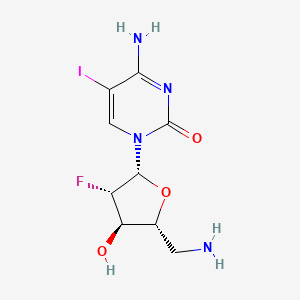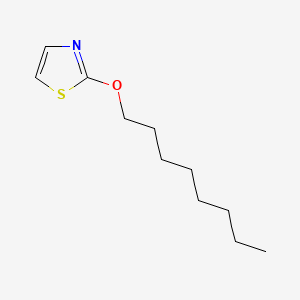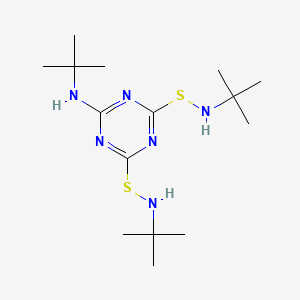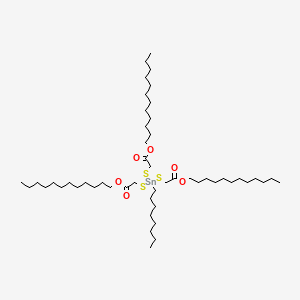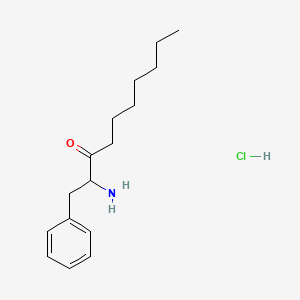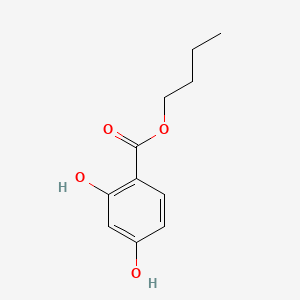
Butyl 2,4-dihydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2,4-dihydroxybenzoate: is an organic compound derived from 2,4-dihydroxybenzoic acid It is characterized by the presence of a butyl ester group attached to the benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 2,4-dihydroxybenzoate typically involves the esterification of 2,4-dihydroxybenzoic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
2,4-Dihydroxybenzoic acid+ButanolH2SO4Butyl 2,4-dihydroxybenzoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: Butyl 2,4-dihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and bases are typically employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzoates depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Butyl 2,4-dihydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving esterases and oxidoreductases.
Medicine: Potential applications in medicine include its use as a precursor for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of Butyl 2,4-dihydroxybenzoate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing 2,4-dihydroxybenzoic acid and butanol. The hydroxyl groups can participate in redox reactions, influencing cellular processes and metabolic pathways.
Comparación Con Compuestos Similares
Methyl 2,4-dihydroxybenzoate: Similar structure but with a methyl ester group instead of a butyl group.
Ethyl 2,4-dihydroxybenzoate: Contains an ethyl ester group.
Propyl 2,4-dihydroxybenzoate: Contains a propyl ester group.
Uniqueness: Butyl 2,4-dihydroxybenzoate is unique due to its specific ester group, which influences its solubility, reactivity, and potential applications. The butyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields.
Propiedades
Número CAS |
37622-42-7 |
|---|---|
Fórmula molecular |
C11H14O4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
butyl 2,4-dihydroxybenzoate |
InChI |
InChI=1S/C11H14O4/c1-2-3-6-15-11(14)9-5-4-8(12)7-10(9)13/h4-5,7,12-13H,2-3,6H2,1H3 |
Clave InChI |
XIWYSPAVZJDUMJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=C(C=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



